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Compound of Interest

Compound Name: Adenosine 5'-pentaphosphate

Cat. No.: B085216

For Researchers, Scientists, and Drug Development Professionals

Introduction

P1,P>-Di(adenosine-5") pentaphosphate (Ap5A) is a naturally occurring dinucleotide
polyphosphate found in various cells, including thrombocytes, chromaffin cells, and neurons.[1]
It is stored in secretory granules and released into the extracellular space, where it exerts a
range of biological effects by interacting with specific cellular targets.[1] In pharmacological
research, Ap5A is a valuable tool for investigating cellular energy homeostasis, purinergic
signaling, and ion channel modulation. Its multifaceted nature makes it relevant in
cardiovascular, neuroscience, and cancer research.

This document provides detailed application notes and protocols for the use of Ap5SA in various
research contexts, including quantitative data summaries and visualizations of key signaling
pathways and experimental workflows.

Physicochemical Properties
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Property Value

Molecular Formula C20H29N10022Ps

Molecular Weight 936.38 g/mol

Appearance White to slightly yellowish lyophilisate
Solubility Soluble in water

Pharmacological Profile: Quantitative Data

The following tables summarize the key quantitative parameters of ApSA's interactions with its

primary molecular targets.

Table 1: Inhibition of Adenylate Kinase (AK)

Enzyme Source

Inhibition Constant (Ki)

Notes

Generic 2.5 nM[2] Potent bisubstrate inhibitor.
) Ap5A also demonstrates
Bovine Adrenal Medulla S o )
2 uM inhibitory activity against

(Adenosine Kinase)

adenosine kinase.[3]

Table 2: Activity at Purinergic Receptors

Receptor Subtype Effect Potency (ECsolICs0) Notes
More potent agonist Induces downstream
P2Y1 ECs0 =0.32 pM . _
than ATP signaling cascades.[4]
) Mediates transient
Transient S
_ o vasoconstriction in rat
P2X1 Agonist vasoconstriction at
renal vasculature.[5]
>10 nM
[6]
Full agonist, more
P2Xs - -
potent than ATP
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Table 3: Modulation of lon Channels

Concentration for
Effect

Channel Effect

Notes

) ) Increases open
Cardiac Ryanodine

Potent activator probability at 100 pM -
Receptor (RyR2)

10 pM[2]

Dissociates slowly

from the receptor.[2]

. Half-maximal effective
ATP-sensitive K* (K-

Inhibits channel

Potent antagonist concentration of 16 o
ATP) Channels activity.[2]
UM
Table 4: Effects on Cellular Responses in Astrocytes

Effective Concentration
Cellular Response Notes

(ECs0)
Increase in intracellular Caz* Elicits rapid increases in

_ 15.27 + 0.61 pM[1] ,
concentration [Cazt]i.
) Increases phosphorylation at

Phosphorylation of ERK1/2 9.8 + 2.4 nM[1]

nanomolar concentrations.

Signaling Pathways and Experimental Workflows
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Caption: Ap5A Purinergic Signaling Pathways.
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Caption: Experimental workflow for studying Ap5A.

Application Notes and Protocols
Inhibition of Adenylate Kinase (AK) Activity

Application: Ap5A is a highly potent and specific inhibitor of adenylate kinase, an enzyme
crucial for cellular energy homeostasis (2 ADP = ATP + AMP).[7] This makes it an invaluable
tool for dissecting metabolic pathways and studying the roles of ATP and ADP in various
cellular processes without the confounding activity of AK.

Protocol: Adenylate Kinase Inhibition Assay in Cell Lysates
e Preparation of Cell Lysate:

o Culture cells of interest to 80-90% confluency.
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[e]

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

(¢]

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

[¢]

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

[¢]

Collect the supernatant (cytosolic fraction) and determine the protein concentration using
a Bradford or BCA assay.

e Adenylate Kinase Activity Assay:

o The assay can be performed by coupling the production of ATP to a luciferase-based ATP
detection system or by monitoring the change in ADP concentration via HPLC.

o Prepare a reaction mixture containing the cell lysate, assay buffer (e.g., 50 mM Tris-HCl,
pH 7.5, 50 mM KCI, 5 mM MgClz), and the substrate (ADP).

o To determine the inhibitory effect of Ap5A, pre-incubate the cell lysate with varying
concentrations of Ap5A (e.g., 1 nM to 1 uM) for 10-15 minutes at room temperature before
adding the substrate. A molar ratio of 1:50 (Ap5A to other nucleotides) is often sufficient to
suppress AK activity in extracts from mammalian skeletal muscle and human erythrocytes.

[61[7]
o Initiate the reaction by adding ADP (e.g., 1 mM final concentration).

o Measure the rate of ATP production or ADP consumption over time using a plate reader
(for luciferase-based assays) or by taking timed aliquots for HPLC analysis.

o Calculate the percentage of inhibition for each Ap5A concentration and determine the 1Cso
or Ki value.

Modulation of Purinergic Receptors

Application: Ap5A acts as an agonist at specific P2X and P2Y receptor subtypes, allowing for
the investigation of purinergic signaling pathways in various physiological and pathological
contexts, including neurotransmission, inflammation, and vascular function.

Protocol: Measuring Ap5A-Induced Intracellular Calcium Mobilization
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e Cell Preparation:

o Seed cells expressing the P2Y receptor of interest (e.g., astrocytes) onto a 96-well black,
clear-bottom plate and culture overnight.

o Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM
HEPES).

e Calcium Indicator Loading:

o Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
according to the manufacturer's instructions. This typically involves incubating the cells
with the dye for 30-60 minutes at 37°C.

o After incubation, wash the cells to remove excess dye.
o Measurement of Calcium Response:

o Use a fluorescence plate reader or a fluorescence microscope equipped for calcium
imaging.

o Establish a baseline fluorescence reading for a few minutes.
o Add varying concentrations of Ap5A (e.g., 100 nM to 100 pM) to the wells.

o Record the change in fluorescence intensity over time. For Fura-2, this involves ratiometric
measurement at excitation wavelengths of 340 nm and 380 nm.

o Analyze the data to determine the ECso for ApSA-induced calcium mobilization. In
cerebellar astrocytes, the ECso for this response is approximately 15.27 pM.[1]

Investigation of lon Channel Activity

Application: Ap5A modulates the activity of key ion channels, such as cardiac ryanodine
receptors (RyR2) and ATP-sensitive potassium (K-ATP) channels, making it a useful probe for
studying cardiac electrophysiology and cellular responses to metabolic stress.

Protocol: Single-Channel Recording of RyR2 Activity in Planar Lipid Bilayers
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e Preparation of Sarcoplasmic Reticulum (SR) Vesicles:

o Isolate SR vesicles from cardiac tissue (e.g., sheep ventricle) using differential
centrifugation.

o Formation of Planar Lipid Bilayer:

o Form a planar lipid bilayer (e.g., a mixture of phosphatidylethanolamine and
phosphatidylcholine) across a small aperture in a partition separating two chambers (cis
and trans).

e Incorporation of RyR2 Channels:

o Add the SR vesicles to the cis chamber. The channels will spontaneously incorporate into
the bilayer.

» Single-Channel Recording:

o Use a patch-clamp amplifier to apply a holding potential across the bilayer and record the
single-channel currents.

o The cis chamber represents the cytosolic side, and the trans chamber represents the
luminal side of the SR.

o The recording solution in the cis chamber should contain a physiological concentration of
Caz* (e.g., 10 uM) to observe basal channel activity.

o Application of Ap5A:

o Add Ap5A to the cis chamber at concentrations ranging from picomolar to micromolar
(e.g., 100 pM to 10 puM).

o Record the changes in channel open probability (Po) and dwell times. Ap5A is expected to
significantly increase the open probability of RyR2.[2]

Studies in Cardiovascular Research
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Application: Ap5A's effects on coronary blood flow and cardiac function can be investigated
using isolated heart preparations, providing insights into its role in cardiac physiology and
pathophysiology, such as ischemia-reperfusion injury.

Protocol: Isolated Perfused Rat Heart (Langendorff Preparation)

Heart Isolation:

o Anesthetize a rat and perform a thoracotomy to expose the heart.

o Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

Langendorff Perfusion:
o Cannulate the aorta and mount the heart on a Langendorff apparatus.

o Initiate retrograde perfusion with warm (37°C), oxygenated (95% O2/5% CO3z) Krebs-
Henseleit buffer at a constant pressure or flow rate.

Measurement of Cardiac Parameters:

o Insert a balloon into the left ventricle to measure left ventricular developed pressure
(LVDP) and heart rate.

o Monitor coronary perfusion pressure as an indicator of coronary vascular resistance.

Experimental Intervention:

o After an equilibration period, infuse Ap5A into the perfusion buffer at various
concentrations (e.g., 10=7 to 10=> M).

o Record the effects on LVDP, heart rate, and coronary perfusion pressure.

o To study ischemia-reperfusion, subject the heart to a period of no-flow ischemia followed
by reperfusion with or without Ap5A.

Applications in Cancer Research
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Application: The role of purinergic signaling in cancer progression is an active area of research.
Ap5A can be used to investigate the effects of P2 receptor activation on cancer cell
proliferation, migration, and apoptosis.

Protocol: Cancer Cell Proliferation Assay (MTT Assay)
e Cell Seeding:

o Seed cancer cells into a 96-well plate at an appropriate density and allow them to attach
overnight.

o Treatment with Ap5A:

o Treat the cells with a range of Ap5A concentrations for a specified period (e.g., 24, 48, or
72 hours). Include a vehicle control.

e MTT Assay:

o Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each
well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple
formazan crystals.

o Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
o Data Analysis:
o Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the control and determine the ICso of
ApS5A if it exhibits anti-proliferative effects.

Conclusion

Ap5A is a versatile pharmacological tool with diverse applications in research. Its potent
inhibition of adenylate kinase, specific interactions with purinergic receptors, and modulation of
ion channels make it indispensable for studying a wide array of cellular and physiological
processes. The protocols outlined in this document provide a framework for utilizing Ap5A to
advance our understanding of its roles in health and disease. Researchers should carefully
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consider the specific experimental context and optimize the protocols accordingly to ensure
reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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